2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
2-Methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic benzamide derivative characterized by a benzofuran core substituted with a 3-methoxybenzoyl group at position 2 and a methyl group at position 2. The benzamide moiety is further functionalized with a 2-methoxy group on the benzene ring.
Properties
IUPAC Name |
2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-19-12-11-17(26-25(28)20-9-4-5-10-21(20)30-3)14-22(19)31-24(15)23(27)16-7-6-8-18(13-16)29-2/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTXZIYBCWOBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound characterized by its unique structural features, including a methoxy group, a benzoyl moiety, and a benzofuran unit. This compound belongs to a class of benzamide derivatives that have shown promising biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C25H21NO6, with a molecular weight of approximately 431.4 g/mol. Its structure includes:
- Benzamide Group : Common in bioactive molecules, suggesting potential receptor binding.
- Benzofuran Moiety : Implicated in various biological activities.
- Methoxy Substituents : Potentially enhancing solubility and biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofurans have been shown to possess cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the inhibition of critical cellular pathways or interactions with specific molecular targets.
Table 1: Cytotoxic Activity of Related Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 5.0 | |
| Compound B | MCF-7 (Breast Cancer) | 0.65 | |
| Compound C | HL60 (Leukemia) | 0.1 |
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Binding : The benzamide structure suggests potential interactions with receptors that modulate cellular responses.
- Induction of Apoptosis : Similar compounds have been noted to induce apoptosis in cancer cells, highlighting their therapeutic potential.
Study on Antiproliferative Activity
A study focused on the antiproliferative effects of various benzofuran derivatives demonstrated that structural modifications significantly impact biological efficacy. The presence of methoxy groups was found to enhance binding affinity to target proteins, leading to increased cytotoxicity in cancer cell lines.
In Vivo Studies
In vivo evaluations have shown that compounds with similar structures exhibit reduced tumor growth in animal models. For example, derivatives tested against MCF-7 and A549 cell lines showed promising results in reducing tumor size compared to controls.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Heterocyclic Core Impact : Benzofuran-based compounds may offer improved metabolic stability over benzothiazole derivatives but could exhibit reduced binding affinity to sulfur-dependent enzymes .
Synthetic Feasibility : The target compound’s lack of sterically demanding substituents suggests scalable synthesis, though crystallization (as in ) may require optimization for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
